molecular formula C7H14ClNO3 B13330747 Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride

Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B13330747
M. Wt: 195.64 g/mol
InChI Key: FMKJDOVAUFHARJ-GEMLJDPKSA-N
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Description

Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride typically involves the condensation of appropriate starting materials followed by reduction and esterification reactions. One common method involves the use of reductive amination, where an aldehyde or ketone is condensed with an amine, followed by reduction of the resulting imine .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other piperidine derivatives is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2S,3S)-3-hydroxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

FMKJDOVAUFHARJ-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCCN1)O.Cl

Canonical SMILES

COC(=O)C1C(CCCN1)O.Cl

Origin of Product

United States

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